4-Methoxypentanoic acid CAS number 818-65-5
4-Methoxypentanoic acid CAS number 818-65-5
An In-Depth Technical Guide to 4-Methoxypentanoic Acid (CAS 818-65-5): Properties, Synthesis, Analysis, and Research Applications
Executive Summary
4-Methoxypentanoic acid (CAS 818-65-5) is a functionalized carboxylic acid with potential applications as a chiral building block and intermediate in organic synthesis and drug development. Its structure, featuring a carboxylic acid, a stereocenter at the C4 position, and a methoxy group, offers versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical properties, outlines a plausible synthetic pathway, details robust analytical methodologies for its characterization and quantification, and explores its potential applications, particularly in the context of medicinal chemistry. The information presented herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Physicochemical and Spectroscopic Profile
4-Methoxypentanoic acid is a small molecule incorporating both acidic and ether functional groups.[1] Its physical and chemical characteristics are dictated by these features, influencing its solubility, reactivity, and spectroscopic behavior.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 818-65-5 | [1][2] |
| Molecular Formula | C₆H₁₂O₃ | [1][3] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| IUPAC Name | 4-methoxypentanoic acid | [1][4] |
| SMILES | CC(CCC(=O)O)OC | [1][2] |
| InChIKey | NNADTHRVGBWACO-UHFFFAOYSA-N | [1][5] |
| Monoisotopic Mass | 132.078644241 Da |[1] |
Predicted Spectroscopic Data
The structural confirmation of 4-methoxypentanoic acid relies on standard spectroscopic techniques. Based on its functional groups, the following spectral characteristics are anticipated.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The carboxylic acid proton (-COOH) would appear as a broad singlet at a highly variable, downfield chemical shift (>10 ppm).[6] The proton on the chiral center (C4-H) would be a multiplet, coupled to the adjacent methyl and methylene protons. The methoxy group (-OCH₃) would present as a sharp singlet around 3.3-3.4 ppm, and the methyl group at C5 would be a doublet. The two methylene groups (C2-H₂ and C3-H₂) would show complex splitting patterns in the aliphatic region.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing between 170-180 ppm.[6] The carbon bearing the methoxy group (C4) would be found around 70-80 ppm, while the methoxy carbon itself would be near 55-60 ppm. The remaining aliphatic carbons (C2, C3, C5) would appear in the upfield region of the spectrum.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features of the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O stretching absorption around 1700-1725 cm⁻¹.[6] A C-O stretching band for the ether linkage is also expected around 1075-1150 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization would likely lead to fragmentation, with key losses corresponding to the methoxy group, the carboxylic acid group, and alkyl fragments. Predicted high-resolution mass spectrometry data for various adducts can provide confirmation of the elemental composition.[5]
Table 2: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 133.08592 | 127.5 |
| [M+Na]⁺ | 155.06786 | 134.2 |
| [M-H]⁻ | 131.07136 | 126.5 |
Data sourced from PubChemLite prediction tools.[5]
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can commence from a commercially available starting material like ethyl 4-hydroxypentanoate. The workflow involves two primary steps: methylation of the secondary alcohol and subsequent hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of 4-methoxypentanoic acid.
Experimental Protocol: Synthesis
Objective: To synthesize 4-methoxypentanoic acid from ethyl 4-hydroxypentanoate.
Step 1: Methylation of Ethyl 4-hydroxypentanoate
-
Causality: This step utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers. Sodium hydride (NaH), a strong base, is used to deprotonate the hydroxyl group to form a nucleophilic alkoxide, which then displaces the iodide from methyl iodide (CH₃I) in an Sₙ2 reaction.[7]
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.
-
Add a solution of ethyl 4-hydroxypentanoate (1.0 equivalent) in anhydrous THF dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-methoxypentanoate.
Step 2: Saponification to 4-Methoxypentanoic acid
-
Causality: Saponification is the base-mediated hydrolysis of an ester. Sodium hydroxide attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt. A subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid.
-
Dissolve the crude ethyl 4-methoxypentanoate from the previous step in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M hydrochloric acid.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford pure 4-methoxypentanoic acid.
Analytical Methodologies
Accurate quantification and characterization of 4-methoxypentanoic acid, particularly in complex matrices like biological fluids or reaction mixtures, require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. Protocols can be adapted from validated methods for structurally similar analytes like 4-hydroxypentanoic acid.[8][9]
Caption: General analytical workflow for 4-methoxypentanoic acid.
Method Comparison
The choice between GC-MS and LC-MS/MS depends on sample throughput, available instrumentation, and the complexity of the matrix.
Table 3: Comparison of Primary Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Derivatization | Mandatory (to increase volatility) | Often not required |
| Sample Throughput | Lower, due to extra derivatization step | Higher, with simpler sample preparation |
| Sensitivity | High | Very High |
| Selectivity | High, especially with Selected Ion Monitoring (SIM) | Very High, due to Multiple Reaction Monitoring (MRM) |
| Robustness | Generally robust, but derivatization can add variability | High, with less sample manipulation |
This comparison is adapted from guides for similar hydroxy acids.[8]
Protocol: LC-MS/MS Quantification in a Biological Matrix
Objective: To quantify 4-methoxypentanoic acid in plasma. This protocol is adapted from established methods for similar small polar molecules.[9]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., deuterated 4-methoxypentanoic acid).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[9]
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.[9]
-
MS System: Triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Specific parent-daughter ion transitions for 4-methoxypentanoic acid and its internal standard must be determined via infusion and optimization.
-
Applications in Research and Drug Development
The true value of 4-methoxypentanoic acid lies in its potential as a versatile building block and a lead structure for modification in drug discovery programs.
-
Chiral Building Block: As a chiral molecule, enantiomerically pure forms of 4-methoxypentanoic acid can serve as valuable starting materials for the asymmetric synthesis of complex target molecules, where stereochemistry is critical for biological activity.
-
Potential Biological Activity: While this specific molecule is not widely studied, compelling evidence from related structures suggests a high potential for bioactivity. For instance, the synthesis of (±)-4-methoxydecanoic acid revealed it to be seventeen times more potent as an antifungal agent against Candida albicans and Cryptococcus neoformans compared to its unsubstituted parent acid.[7] The researchers speculate that the mid-chain methoxy group may increase solubility or enhance disruption of the fungal membrane.[7] This finding provides a strong rationale for investigating 4-methoxypentanoic acid and its derivatives in antifungal or antibacterial screening campaigns.
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight (132.16 g/mol ), 4-methoxypentanoic acid fits the profile of a molecular fragment.[1] It could be used in FBDD screens to identify low-affinity binders to protein targets, which can then be elaborated into more potent leads.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-methoxypentanoic acid is classified as a hazardous substance.[1]
Table 4: GHS Hazard Identification
| Pictogram | Code | Hazard Statement |
|---|
|
| H315 | Causes skin irritation | | | H318 | Causes serious eye damage | | | H335 | May cause respiratory irritation | Source: PubChem.[1]Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment:
First Aid Measures
-
After Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation persists, seek medical attention.[11]
-
After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[11]
References
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PubChem. 4-Methoxypentanoic acid | C6H12O3 | CID 422316. National Institutes of Health. [Link]
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Chemspace. 4-methoxypentanoic acid - C6H12O3 | CSCS00000699820. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]
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Loba Chemie. 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No.[Link]
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Ayala-Lara, J. J., et al. The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. PMC. [Link]
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PubChemLite. 4-methoxypentanoic acid (C6H12O3). [Link]
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YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
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